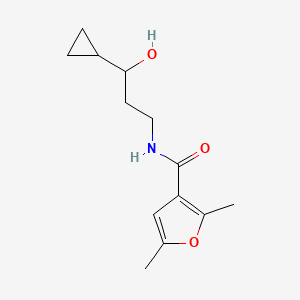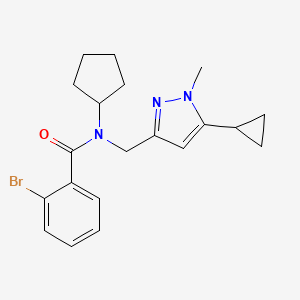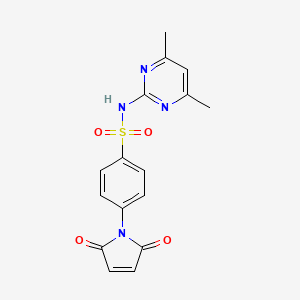
3-(furan-2-ylmethyl)-2-(((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(furan-2-ylmethyl)-2-(((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one is a useful research compound. Its molecular formula is C23H18N4O3S and its molecular weight is 430.48. The purity is usually 95%.
BenchChem offers high-quality 3-(furan-2-ylmethyl)-2-(((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(furan-2-ylmethyl)-2-(((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Structural Analysis
The research on compounds similar to 3-(furan-2-ylmethyl)-2-(((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one has focused on their synthesis, crystal structure, and vibrational properties. Studies have employed various spectroscopic methods such as 1H NMR, 13C NMR, FT-IR, and MS, alongside DFT calculations and X-ray diffraction, to determine the molecular and crystal structure of these compounds. This detailed structural analysis supports the understanding of their potential applications in various fields, including materials science and pharmaceuticals (Sun et al., 2021).
Biological Activity
Several studies have been undertaken to explore the biological activities of quinazolinone derivatives, focusing on their antimicrobial and anti-inflammatory properties. Synthesized compounds, such as those including the 1,2,4-oxadiazol moiety, have been evaluated against various bacterial and fungal strains, showing promising antibacterial and antifungal activities. These studies highlight the potential of these compounds in developing new antimicrobial agents, which could be crucial in the fight against drug-resistant infections (Gupta et al., 2008).
Anticancer Evaluation
The quest for new anticancer agents has also led to the examination of quinazolinone derivatives. Research has focused on synthesizing novel compounds and evaluating their cytotoxic effects against various cancer cell lines. These studies are foundational in the development of potential chemotherapeutic agents, with some compounds showing significant growth inhibitory effects against specific cancer cell lines, indicating their potential as anticancer agents (Salahuddin, Mazumder, & Shaharyar, 2014).
Synthesis of Energetic Materials
Compounds incorporating 1,2,4-oxadiazole rings have been synthesized for applications as insensitive energetic materials. These materials are characterized by their thermal stability, insensitivity to impact and friction, and superior detonation performance compared to traditional energetic materials like TNT. Such properties make them suitable for applications requiring high-performance and safety in handling (Yu et al., 2017).
properties
IUPAC Name |
3-(furan-2-ylmethyl)-2-[[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N4O3S/c1-15-6-4-7-16(12-15)21-25-20(30-26-21)14-31-23-24-19-10-3-2-9-18(19)22(28)27(23)13-17-8-5-11-29-17/h2-12H,13-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKKSTIIUHSKESH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)CSC3=NC4=CC=CC=C4C(=O)N3CC5=CC=CO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(furan-2-ylmethyl)-2-(((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(acetylamino)phenyl]-5-amino-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2634159.png)
![N-(2,5-difluorophenyl)-7-methyl-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2634162.png)


![2-[(1-Adamantylacetyl)amino]propanoic acid](/img/structure/B2634167.png)



![N-(benzo[d][1,3]dioxol-5-yl)-2-(2,4-dioxo-3-phenethyl-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/no-structure.png)
![4-{[(3-Thienylmethyl)amino]methyl}benzoic acid hydrochloride](/img/structure/B2634175.png)
![N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)urea](/img/structure/B2634176.png)
![N-[Cyano-(2-fluorophenyl)methyl]-3-(6-methylimidazo[2,1-b][1,3]thiazol-3-yl)propanamide](/img/structure/B2634177.png)

![3,4,5-triethoxy-N-[2-(4-methoxyphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2634182.png)